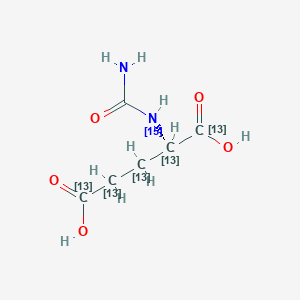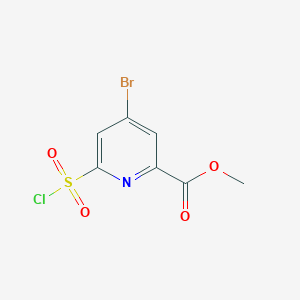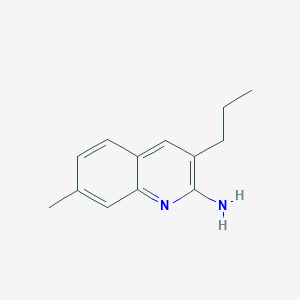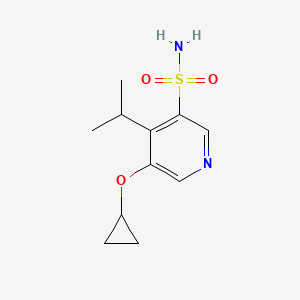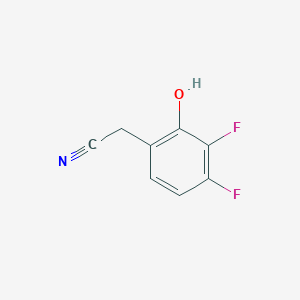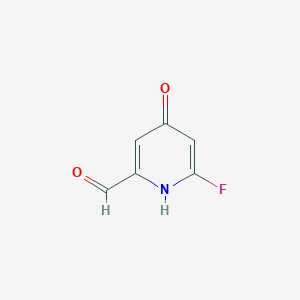
5-(Difluoromethyl)-2,3-difluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Difluoro-5-(difluoromethyl)benzoic acid is a fluorinated aromatic compound with the molecular formula C8H4F4O2 This compound is characterized by the presence of two fluorine atoms at the 2 and 3 positions and a difluoromethyl group at the 5 position on the benzoic acid ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-5-(difluoromethyl)benzoic acid typically involves the introduction of fluorine atoms and a difluoromethyl group onto a benzoic acid derivative. One common method is the difluoromethylation of 2,3-difluorobenzoic acid using difluorocarbene reagents. This reaction can be carried out under various conditions, including the use of metal catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced fluorination techniques and equipment to ensure efficient and cost-effective synthesis. The choice of reagents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Difluoro-5-(difluoromethyl)benzoic acid can undergo several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms and the difluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include difluorocarbene precursors, metal catalysts (such as palladium or copper), and strong bases (like sodium hydride). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various fluorinated derivatives, while coupling reactions can produce biaryl compounds with enhanced properties.
Aplicaciones Científicas De Investigación
2,3-Difluoro-5-(difluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules and probes for biological studies.
Mecanismo De Acción
The mechanism by which 2,3-Difluoro-5-(difluoromethyl)benzoic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through fluorine’s unique electronic effects. These interactions can influence various biochemical pathways, leading to desired therapeutic or diagnostic outcomes .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Difluorobenzoic acid: Lacks the difluoromethyl group, resulting in different reactivity and applications.
2-Fluoro-5-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to variations in chemical properties and uses.
Uniqueness
2,3-Difluoro-5-(difluoromethyl)benzoic acid is unique due to the specific arrangement of fluorine atoms and the difluoromethyl group on the benzoic acid ring. This unique structure imparts distinct electronic and steric properties, making it valuable in specialized applications where other fluorinated compounds may not be as effective .
Propiedades
Fórmula molecular |
C8H4F4O2 |
|---|---|
Peso molecular |
208.11 g/mol |
Nombre IUPAC |
5-(difluoromethyl)-2,3-difluorobenzoic acid |
InChI |
InChI=1S/C8H4F4O2/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,7H,(H,13,14) |
Clave InChI |
LTDPKLWGTOWHJA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(=O)O)F)F)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



